2'-Methylacetophenone
Overview
Description
2'-Methylacetophenone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and reactions. It is closely related to other compounds such as 2-methylacetophenone, which has been investigated for its photoenolization reactions , and 2-hydroxy-4-methoxyacetophenone, which has been studied for its stable geometry and vibrational frequencies .
Synthesis Analysis
The synthesis of compounds related to 2'-methylacetophenone often involves detailed quantum chemical calculations to optimize the stable geometry of the molecules. For instance, 2-hydroxy-4-methoxyacetophenone's stable geometry was optimized using the DFT/B3LYP method with advanced basis sets, which is a common approach in synthesizing and studying related acetophenones .
Molecular Structure Analysis
The molecular structure of 2-methylacetophenone has been extensively analyzed using ab initio calculations and gas electron diffraction. The compound predominantly exists in a nonplanar conformation, which is significant in understanding its reactivity and interactions . This nonplanar structure is a key factor in the compound's chemical behavior and is also relevant to the study of 2'-methylacetophenone.
Chemical Reactions Analysis
The photoenolization of 2-methylacetophenone has been reinvestigated, providing detailed evidence for the reaction sequence. This process involves the transition from the excited triplet state of the ketone to the enol excited triplet state and eventually to the ground state of the enol and ketone. The reaction yields different isomers and is influenced by the solvent environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as 2-hydroxy-4-methoxyacetophenone, have been determined through various methods, including vibrational frequency analysis and NMR. These studies provide insights into the effects of different substituents on the benzene ring and contribute to the understanding of the reactivity and selectivity descriptors of the compounds .
Case Studies
In the context of case studies, 2-methylacetophenone's structure and conformation have been directly proven to be nonplanar through experimental methods, which has implications for its reactivity and the concept of steric inhibition of resonance . Additionally, 2-aminoacetophenone, a related compound, has been analyzed in wine to understand the off-flavor phenomenon and has been quantified using a stable isotope dilution assay . The study of 2'-aminoacetophenone and its complexes with water and neon through rotational spectroscopy has provided precise information on the structure and interactions of the odorant molecule . Lastly, a europium-organic framework has been developed as a sensing material for 2-aminoacetophenone, demonstrating the potential for real-time water quality monitoring .
Scientific Research Applications
Formation Mechanism and Off-Odorant Research
2'-Methylacetophenone has been studied in the context of its formation mechanism and its role as a potential off-odorant. A notable example of this is its formation from citral under acidic aqueous conditions, where 2'-Methylacetophenone is formed alongside other compounds like 4-(2-hydroxy-2-propyl)benzaldehyde. This process involves radical intermediates, which are crucial in understanding the compound's formation and behavior in various conditions (Ueno, Masuda, & Ho, 2004).
Synthesis and Natural Product Identification
The compound has been identified as a component in certain species of ants, pointing to its presence in nature and biological relevance. For instance, 2-hydroxy-6-methylacetophenone, a related compound, was discovered in neotropical ants, highlighting the importance of such compounds in ecological and biological studies (Jones, Blum, & Fales, 1981).
Chemical Behavior and Isomerization Studies
The behavior of 2'-Methylacetophenone molecular ions, especially their isomerization under thermal conditions, has been a subject of study. Such research is essential for understanding the molecular dynamics and stability of this compound under various environmental conditions (Giroldo & Riveros, 2002).
Conformational Analysis and Steric Effects
Investigations into the structure and conformations of 2'-Methylacetophenone have been conducted to understand its steric effects and molecular shape. This includes studies on its nonplanar conformation, which can influence its chemical reactivity and interactions (Hnyk et al., 2010).
Catalytic Applications
Research has explored the use of 2'-Methylacetophenone in catalysis, particularly in reactions involving the addition of aromatic carbon-hydrogen bonds to olefins. This demonstrates its potential application in synthetic chemistry and industrial processes (Kakiuchi et al., 1995).
Antifungal and Acaricidal Properties
Studies on derivatives of 2'-Methylacetophenone have shown promising antifungal and acaricidal activities. This indicates its potential for development into agricultural or pharmaceutical agents, especially in plant protection and pest control (Shi et al., 2016; Oh, Yang, & Lee, 2012).
Safety And Hazards
2’-Methylacetophenone is classified as a combustible liquid . It is harmful in contact with skin or if inhaled . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
There is growing evidence that unique blends that often contain unusual compounds in floral volatile constituents are often employed to secure pollination by deception . Thus, the ability of plants to rapidly evolve new pathways for synthesizing floral volatiles may hold the key to the widespread evolution of deceptive pollination . Therefore, the biosynthesis of these volatile compounds, including 2’-Methylacetophenone, is an intriguing area for future research .
properties
IUPAC Name |
1-(2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWWHNCQZBVZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015360 | |
Record name | 1-(2-Methylphenyl)ethanone | |
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Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; Nutty coconut aroma | |
Record name | 2-Methylacetophenone | |
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Record name | 2-Methylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
214.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032386 | |
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Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | 2-Methylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.023-1.029 | |
Record name | 2-Methylacetophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
2'-Methylacetophenone | |
CAS RN |
577-16-2, 26444-19-9 | |
Record name | 2′-Methylacetophenone | |
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Record name | 2-Methylacetophenone | |
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Record name | Ethanone, 1-(methylphenyl)- | |
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Record name | 2'-METHYLACETOPHENONE | |
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Record name | 1-(2-Methylphenyl)ethanone | |
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Record name | 2-methylacetophenone | |
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Record name | 1-(methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-METHYLACETOPHENONE | |
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Record name | 2-Methylacetophenone | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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